2H-[1,2,3]Triazolo[4,5-b]pyrazine
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Overview
Description
2H-[1,2,3]Triazolo[4,5-b]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. It has garnered significant interest in the scientific community due to its diverse applications in medicinal chemistry, materials science, and as a building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,2,3]Triazolo[4,5-b]pyrazine typically involves the cyclization of heterocyclic diamines with nitrites or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method involves the use of 2-amino-3,5-dibromopyrazine, which is first aminated in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA). The resulting diaminopyrazine is then treated with nitrite to form the desired triazolopyrazine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ automated synthesis and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2H-[1,2,3]Triazolo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The triazolopyrazine ring can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazolopyrazines, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
2H-[1,2,3]Triazolo[4,5-b]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing drugs with anticancer, antibacterial, and antiviral properties.
Materials Science: The compound is used in the synthesis of fluorescent probes and as a structural unit in polymers for solar cells and other electronic applications.
Biological Research: It is employed in the study of enzyme inhibition and as a modulator of various biological pathways.
Industrial Applications: The compound’s derivatives are used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-[1,2,3]Triazolo[4,5-b]pyrazine and its derivatives involves the inhibition of specific molecular targets such as protein kinases. For example, certain derivatives inhibit c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their activity and leading to the suppression of cancer cell proliferation. The compound’s interaction with these molecular targets is often studied using techniques like molecular docking and dynamics simulations .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms.
1,2,3-Triazolo[4,5-c]pyridazine: Another related compound with a fused triazole and pyridazine ring system.
1,2,3-Triazolo[1,5-a]pyrazine: This compound has a different ring fusion pattern compared to 2H-[1,2,3]Triazolo[4,5-b]pyrazine.
Uniqueness: this compound is unique due to its specific ring fusion and the resulting electronic properties, which make it particularly effective in medicinal chemistry applications. Its ability to inhibit multiple molecular targets simultaneously also sets it apart from other similar compounds, providing a broader spectrum of biological activity .
Properties
CAS No. |
273-95-0 |
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Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C4H3N5/c1-2-6-4-3(5-1)7-9-8-4/h1-2H,(H,5,6,7,8,9) |
InChI Key |
CJGGKSPGRJHZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNN=C2N=C1 |
Origin of Product |
United States |
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